3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with a pyrazole fused to a pyrimidine ring. Key structural features include:
- 3-(4-Chlorophenyl): A chlorinated aromatic ring at position 3, which enhances lipophilicity and target binding.
- 2,5-Dimethyl groups: Methyl substituents at positions 2 and 5, influencing steric effects and metabolic stability.
- 7-(4-Methylpiperazin-1-yl): A methylpiperazinyl group at position 7, improving solubility and pharmacokinetic properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5/c1-13-12-17(24-10-8-23(3)9-11-24)25-19(21-13)18(14(2)22-25)15-4-6-16(20)7-5-15/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHGPFRQWPNJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, controlling cell growth, differentiation, and migration.
Mode of Action
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, specifically the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, which can lead to cell death in rapidly dividing cells, such as cancer cells.
Pharmacokinetics
Pyrimidine derivatives are generally known for their diverse pharmacological properties and are considered bioisosteres with purines. This suggests that they may have good absorption and distribution characteristics, but further studies are needed to confirm this.
Result of Action
The inhibition of CDK2 leads to the arrest of cell cycle progression, which can result in cell death in rapidly dividing cells. This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution. Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and thus its bioavailability.
Biochemical Analysis
Cellular Effects
Some pyrazolo[1,5-a]pyrimidines have shown significant cytotoxic activities against various cancer cell lines. They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
Some pyrazolo[1,5-a]pyrimidines have shown significant anticancer efficacy at certain dosages.
Biological Activity
3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetic compound with notable biological activity, particularly in the context of cancer treatment. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its potential as a pharmacological agent. This article explores the compound's biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C19H22ClN5
- Molecular Weight : 355.87 g/mol
- CAS Number : 877777-98-5
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2). The compound inhibits CDK2 activity, leading to cell cycle arrest, particularly affecting the transition from the G1 phase to the S phase. This inhibition can induce apoptosis in rapidly dividing cancer cells, making it a candidate for anticancer therapies .
Biochemical Pathways
By targeting CDK2, this compound disrupts normal cell cycle progression. The resulting biochemical pathway alterations can lead to significant effects on tumor growth and survival rates in various cancer models.
Pharmacokinetics
The pharmacokinetic profile of pyrazolo[1,5-a]pyrimidine derivatives generally indicates good bioavailability and metabolic stability. Environmental factors such as pH can influence the compound's ionization state and thus its absorption and distribution in biological systems.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit broad-spectrum anticancer activity. For instance:
- A derivative showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines .
- Molecular docking studies indicated similar binding modes to established CDK2 inhibitors like milciclib .
Cell Cycle Investigations
In vitro studies using RFX 393 cancer cells treated with related pyrazolo[1,5-a]pyrimidine compounds revealed:
- G0–G1 Phase Arrest : Treatment resulted in an increase in cell populations at this phase (84.36% vs. 57.08% control).
- S Phase Reduction : Cells in this phase decreased significantly (11.49% vs. 29.33% control).
These findings underscore the compound's potential to effectively halt cell proliferation through targeted cell cycle modulation .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in targeting cancer cell lines. The compound has shown promising results in inhibiting key kinases involved in cancer progression.
Key Findings:
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited dual inhibitory activity against CDK2 and TRKA kinases, which are critical in cell cycle regulation and cancer cell survival. The compound showed an IC50 value of 0.09 µM against CDK2 and 0.45 µM against TRKA, comparable to established inhibitors like ribociclib and larotrectinib .
- Further evaluation across 60 different cancer cell lines revealed a mean growth inhibition of 43.9% for some derivatives, indicating broad-spectrum anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various pathogens.
Study Insights:
- In vitro tests showed that specific derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, demonstrating potent antimicrobial effects .
- The compounds were effective in inhibiting biofilm formation, a critical factor in the virulence of many bacterial infections .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is essential for optimizing their pharmacological profiles.
Research Findings:
- Modifications to the pyrazolo[1,5-a]pyrimidine scaffold have led to the synthesis of various derivatives with enhanced potency against cancer and microbial targets .
- The incorporation of different substituents on the phenyl ring and piperazine moiety significantly influenced the biological activity of these compounds .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding modes of these compounds with their biological targets.
Key Observations:
- Docking simulations indicated that the synthesized derivatives adopt binding conformations similar to those of known inhibitors, which may explain their potent inhibitory activities . This computational approach aids in predicting the efficacy and optimizing lead compounds for further development.
Data Summary Table
| Application Area | Key Findings | IC50 Values (µM) | MIC Values (μg/mL) |
|---|---|---|---|
| Anticancer | Dual inhibition of CDK2 and TRKA | CDK2: 0.09, TRKA: 0.45 | N/A |
| Antimicrobial | Effective against Staphylococcus aureus | N/A | 0.22 - 0.25 |
| Structure Activity | Modifications enhance potency | N/A | N/A |
Comparison with Similar Compounds
Substituents at Position 3
- 4-Chlorophenyl (Target Compound): Demonstrated in derivative 12b () to enhance therapeutic index (TI = 7.52–10.24 vs. doxorubicin TI = 2.42–2.67) and safety (non-mutagenic, non-carcinogenic) . Higher antioxidant activity (IC50 = 18.33 mg/mL against DPPH) and anti-diabetic effects via α-amylase inhibition .
- Phenyl (Derivative 12a): Lower TI and mutagenic/carcinogenic risks compared to 4-chlorophenyl analogs .
- Trifluoromethyl (Compound 3a, ) :
Substituents at Position 7
- 4-Methylpiperazinyl (Target Compound) :
- Likely improves solubility and CNS penetration compared to bulkier groups.
- Piperidinyl () :
- Morpholinyl () :
Methyl Groups at Positions 2 and 5
- 2,5-Dimethyl (Target Compound) :
- Unsubstituted or Mono-Methyl Analogs: Lower metabolic stability and increased susceptibility to oxidation .
Key Pharmacological Comparisons
Q & A
Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?
The synthesis typically involves a two-step process:
Core Formation : Condensation of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with a trifluoromethyl-substituted diketone (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) under reflux conditions (433–438 K) in acetic acid. This step forms the pyrazolo[1,5-a]pyrimidine core .
Functionalization : Introduction of the 4-methylpiperazinyl group at position 7 via nucleophilic substitution or coupling reactions. Purification is achieved via recrystallization from ethanol/acetone mixtures (1:1 v/v) .
Characterization : Confirmed via / NMR, X-ray crystallography (mean C–C bond length: 0.003 Å), and elemental analysis .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) reveals:
- Planarity : The pyrazolo[1,5-a]pyrimidine core is nearly planar (max. deviation: 0.027 Å).
- Substituent Orientation : The 4-chlorophenyl group forms a dihedral angle of 54.9° with the core, while the 4-methylpiperazinyl group adopts a chair conformation .
- Intermolecular Interactions : Weak C–H···N hydrogen bonds (2.5–3.2 Å) and π-π stacking (centroid separation: 3.557 Å) stabilize the lattice .
Advanced Research Questions
Q. How can researchers address low yields during the condensation step of synthesis?
Methodological Solutions :
- Optimized Solvent Choice : Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >70% .
- Catalytic Additives : Use p-toluenesulfonic acid (0.1 eq.) to accelerate cyclization .
Monitoring : Track intermediate formation via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?
Analytical Strategies :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., replacing 4-methylpiperazinyl with pyridinyl groups alters kinase inhibition by 2–3 orders of magnitude) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate binding poses with experimental IC values .
Q. What strategies improve regioselectivity during functionalization at position 7?
Regioselective Approaches :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at position 3 to bias nucleophilic attack at position 7 .
- Stepwise Functionalization : Use Buchwald-Hartwig amination for piperazinyl group installation, achieving >90% regioselectivity .
- Computational Guidance : Density Functional Theory (DFT) calculations predict reactive sites (e.g., NBO charges at position 7: −0.42 e) .
Q. How to analyze discrepancies in thermal stability data across studies?
Contradiction Resolution :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert (N) vs. oxidative (O) atmospheres .
- Crystal Packing Effects : Compare lattice energies (Hirshfeld surface analysis) to identify stability variations due to H-bonding or halogen interactions .
- Dynamic DSC : Assess melting points at controlled heating rates (e.g., 10°C/min) to standardize reported values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
